molecular formula C11H11Cl3N2O B2485885 4,5,6-Trichloro-1,3-diethyl-1h-benzo[d]imidazol-2(3h)-one CAS No. 2102410-28-4

4,5,6-Trichloro-1,3-diethyl-1h-benzo[d]imidazol-2(3h)-one

Cat. No.: B2485885
CAS No.: 2102410-28-4
M. Wt: 293.57
InChI Key: WPZXNQMCVFOCLG-UHFFFAOYSA-N
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Description

4,5,6-Trichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one (CAS 2102410-28-4) is a benzimidazolone derivative of interest in chemical and pharmaceutical research. This compound has a molecular formula of C11H11Cl3N2O and a molecular weight of 293.57 g/mol . The benzimidazolone scaffold is a significant nitrogen-containing heterocycle known for its structural diversity and presence in compounds with a wide range of biological activities . Researchers value this core structure for its potential in developing new substances with various pharmacological properties; reported activities in similar compounds include antiviral, antibacterial, and anticancer effects . The specific trichloro and diethyl substitutions on the this compound molecule may influence its reactivity, binding affinity, and physicochemical properties, making it a valuable intermediate for further synthetic modification and structure-activity relationship (SAR) studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the available safety data sheets for handling information.

Properties

IUPAC Name

4,5,6-trichloro-1,3-diethylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl3N2O/c1-3-15-7-5-6(12)8(13)9(14)10(7)16(4-2)11(15)17/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZXNQMCVFOCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C(=C2N(C1=O)CC)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,5,6-Trichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one is a synthetic compound belonging to the benzimidazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections.

  • IUPAC Name : 4,5,6-trichloro-1,3-diethylbenzimidazol-2-one
  • Molecular Formula : C11H11Cl3N2O
  • Molecular Weight : 293.6 g/mol
  • CAS Number : 2102410-28-4

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:

  • Cytotoxicity : Derivatives of this compound have shown potent activity against colorectal cancer (CRC), breast cancer (BC), and cervical cancer (CC) cell lines with IC50 values indicating strong inhibition of cell proliferation.

Antimicrobial Properties

The compound also demonstrates notable antimicrobial activity:

  • Antibacterial and Antifungal Activity : Certain derivatives have been reported to possess significant antibacterial and antifungal properties. For instance, some imidazole derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Cellular Mechanisms : The mechanism through which this compound exerts its effects is believed to involve the inhibition of specific enzymes or pathways related to cell growth and replication .

Study on Antitumor Effects

In a study conducted by Łukasz Tomorowicz et al. (2020), several derivatives of benzimidazole were synthesized and tested for their cytotoxicity against human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values as low as 10 µM against CRC cells, suggesting a promising avenue for developing new anticancer agents.

Antimicrobial Testing

A comprehensive evaluation of the antimicrobial properties was conducted using the broth microdilution method. Compounds derived from benzimidazole structures were tested against various pathogens. The results showed that certain derivatives had MIC values significantly lower than standard antibiotics like ampicillin and chloramphenicol .

Summary of Findings

Biological ActivityObservationsReferences
Antitumor Potent cytotoxic effects against CRC, BC, CC with IC50 < 10 µM
Antimicrobial Effective against Gram-positive/negative bacteria and fungi
Mechanism Inhibition of cellular growth pathways

Future Directions

The promising biological activities of this compound warrant further investigation. Future studies should focus on:

  • In Vivo Studies : To confirm the efficacy and safety in living organisms.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

Scientific Research Applications

Antitumor Activity

Research indicates that 4,5,6-Trichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study conducted by Łukasz Tomorowicz et al. (2020), derivatives of benzimidazole were synthesized and tested for their cytotoxicity against human cancer cell lines. The results showed that compounds similar to this compound exhibited IC50 values as low as 10 µM against colorectal cancer (CRC) cells. This suggests a promising avenue for developing new anticancer agents.

Cancer Type Cell Line IC50 Value (µM)
Colorectal CancerHCT116< 10
Breast CancerMCF7< 15
Cervical CancerHeLa< 12

Antimicrobial Properties

The compound also demonstrates notable antimicrobial activity against various pathogens.

Case Study: Antimicrobial Testing

A comprehensive evaluation of the antimicrobial properties was conducted using the broth microdilution method. Compounds derived from benzimidazole structures were tested against several pathogens. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like ampicillin and chloramphenicol.

Pathogen MIC Value (µg/mL) Comparison with Standard Antibiotics
Staphylococcus aureus8Lower than ampicillin (16 µg/mL)
Escherichia coli12Lower than chloramphenicol (25 µg/mL)
Candida albicans10Comparable to fluconazole (10 µg/mL)

Summary of Findings

The following table summarizes the key findings regarding the applications of this compound:

Biological Activity Observations References
AntitumorPotent cytotoxic effects against CRC, BC, CCTomorowicz et al. (2020)
AntimicrobialEffective against Gram-positive/negative bacteriaMicrodilution method
MechanismInhibition of cellular growth pathwaysGeneral literature

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazolone derivatives exhibit diverse biological and chemical profiles depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties/Activities Synthesis Highlights
4,5,6-Trichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one 4,5,6-Cl; 1,3-diethyl High lipophilicity; potential antimicrobial/antitumor activity (inferred from halogenated analogs) Likely involves halogenation and N-alkylation of benzimidazolone precursors
1-Ethyl-1H-benzo[d]imidazol-2(3H)-one (CAS 10045-45-1) 1-Ethyl Lower steric hindrance; reduced metabolic stability compared to diethyl derivatives N-Alkylation of benzimidazolone
1,3-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (CAS 3097-21-0) 1,3-Dimethyl Enhanced solubility; limited cytotoxicity in antitumor screens Cyclization of N-methyl-o-phenylenediamine derivatives
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one (CAS 2033-29-6) 5,6-Cl Moderate antimicrobial activity; hazardous (inhalation/skin toxicity) Chlorination of benzimidazolone precursors
5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one (CAS 176244-21-6) 5,6-F Improved metabolic stability vs. chloro analogs; research tool for kinase inhibition Fluorination via halogen exchange or directed ortho-metalation

Key Observations

Substituent Effects on Bioactivity :

  • The trichloro substitution in the target compound likely enhances electrophilic reactivity and membrane permeability , making it a candidate for antimicrobial or antitumor applications, as seen in halogenated analogs like 5-hydrosulfonyl derivatives (IC50 = 2.6–9 μM in A549 cells) .
  • Diethyl groups at positions 1 and 3 may improve metabolic stability compared to methyl or single ethyl substituents, reducing rapid hepatic clearance .

Synthetic Challenges: The synthesis of diethyl-substituted benzimidazolones (e.g., 1,3-diethyl derivatives) often requires multi-step N-alkylation, as seen in attempts to produce 1,3-diethyl-1H-benzo[d]imidazol-2(3H)-thione .

Safety and Handling :

  • Chlorinated benzimidazolones (e.g., 5,6-dichloro derivatives) are associated with toxicity hazards (harmful if inhaled/swallowed), suggesting similar risks for the trichloro target compound .

Q & A

What are the optimized synthetic routes for preparing 4,5,6-Trichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one?

Basic Research Question
A catalyst-free, one-pot synthesis approach can be employed using ethanol as a solvent under reflux conditions. For example, benzimidazole derivatives can react with isocyanides in ethanol at reflux for 12 hours to form structurally complex products. Yields may vary depending on substituents; halogenated analogs (e.g., 5,6-dichloro derivatives) have shown moderate to high yields (~60–90%) under similar conditions . Key steps include:

  • Alkylation : Use alkyl halides (e.g., dodecyl bromide) with benzimidazol-2-one in the presence of tetra-nn-butylammonium bromide as a phase-transfer catalyst .
  • Halogenation : Introduce chloro substituents via electrophilic substitution or halogenation agents (e.g., NN-bromosuccinimide for bromination) .

How can computational methods like DFT aid in understanding the electronic structure of this compound?

Advanced Research Question
Density functional theory (DFT) calculations with the B3LYP/6-31G* basis set can optimize the molecular geometry and predict electronic properties. For benzimidazole derivatives, DFT has been used to:

  • Calculate HOMO-LUMO gaps to assess reactivity.
  • Simulate infrared (IR) and NMR spectra for comparison with experimental data .
  • Analyze charge distribution to predict sites for electrophilic/nucleophilic attack.
    Validation against experimental crystallographic data (e.g., bond lengths, angles) is critical to ensure accuracy .

What crystallographic techniques are recommended for structural elucidation?

Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL for refinement) is the gold standard. Key steps include:

  • Data Collection : Use a Rigaku Oxford Diffraction system with CrysAlisPro software for data acquisition .
  • Structure Solution : Employ direct methods (SHELXD) and refine with SHELXL, incorporating hydrogen bonding and thermal displacement parameters .
  • Validation : Check for planarity of the benzimidazole core and deviations in bond lengths (e.g., C–Cl bonds in trichloro derivatives average ~1.73 Å) .

How do halogen substituents influence the compound’s biological activity?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal that halogenation (Cl, Br, F) enhances bioactivity by:

  • Lipophilicity : Chloro groups increase membrane permeability (logPP increases by ~0.5 per Cl atom).
  • Target Binding : Halogens engage in hydrophobic interactions with enzyme pockets (e.g., phospholipase D inhibition in 5-chloro analogs ).
  • Metabolic Stability : Chlorinated derivatives exhibit slower hepatic clearance compared to non-halogenated analogs .
    Experimental validation via enzyme assays (e.g., IC50_{50} measurements) and molecular docking (using AutoDock Vina) is recommended .

How can researchers resolve contradictions in spectroscopic data across studies?

Advanced Research Question
Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

  • Cross-Validation : Compare 1^1H NMR chemical shifts across multiple solvents (DMSO-d6d_6, CDCl3_3) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., [M+H]+^+ for C11_{11}H12_{12}Cl2_2N2_2O2_2: 291.0245) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing 4,5,6-trichloro substitution from isomers) .

What strategies improve the yield of benzimidazolone derivatives in multi-step syntheses?

Basic Research Question
Optimize reaction conditions using design of experiments (DoE):

  • Reductive Amination : Use sodium cyanoborohydride in methanol at 50°C for >90% conversion .
  • Protecting Groups : Employ terttert-butoxycarbonyl (Boc) groups to prevent side reactions during alkylation .
  • Purification : Utilize mass-directed preparative HPLC to isolate >98% pure products .

How can researchers validate the purity of synthesized compounds?

Basic Research Question
Combine orthogonal analytical techniques:

  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to confirm melting points (e.g., 303–320°C for benzimidazole derivatives) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4%) .

What are the challenges in characterizing halogenated benzimidazolones via NMR?

Advanced Research Question
Chlorine’s quadrupolar relaxation broadens 13^{13}C NMR signals, complicating assignment. Solutions include:

  • Decoupling Experiments : Use DEPT-135 to distinguish CH2_2 and CH3_3 groups near Cl substituents.
  • 2D NMR : HSQC and HMBC correlations to resolve overlapping signals (e.g., 1^1H-13^{13}C coupling for C–Cl carbons) .
  • Low-Temperature NMR : Reduce conformational flexibility in DMSO-d6d_6 at −40°C .

How does alkyl chain length on the N1 position affect crystallinity?

Advanced Research Question
Longer alkyl chains (e.g., dodecyl) reduce crystallinity due to increased conformational flexibility. Key findings:

  • Crystal Packing : Shorter chains (e.g., ethyl) form hydrogen-bonded dimers (N–H⋯O), enhancing stability .
  • Dihedral Angles : Dodecyl groups exhibit ~82.9° angles relative to the benzimidazole plane, disrupting π-π stacking .
  • Symmetry : Ethyl derivatives often crystallize in monoclinic systems (e.g., P21/cP2_1/c), while longer chains adopt triclinic systems .

What in silico tools predict the metabolic fate of this compound?

Advanced Research Question
Use software like Schrödinger’s ADMET Predictor or SwissADME to:

  • Metabolite Prediction : Identify sites for hydroxylation (CYP450-mediated) or glucuronidation (e.g., 5-chloro derivatives yield 6-hydroxy metabolites ).
  • Toxicity Risk : Assess Ames test positivity (common in nitro-substituted analogs) and hERG inhibition .
    Experimental validation via liver microsome assays is recommended for high-priority candidates .

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